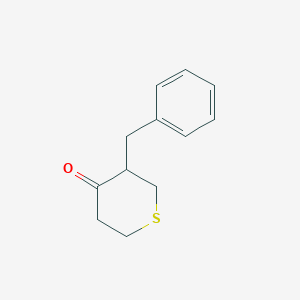
3-Benzyldihydro-2H-thiopyran-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyldihydro-2H-thiopyran-4(3H)-one is an organic compound that belongs to the class of thiopyrans Thiopyrans are sulfur-containing heterocycles that are structurally similar to pyrans, with a sulfur atom replacing the oxygen atom in the ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyldihydro-2H-thiopyran-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a benzyl halide with a thioketone in the presence of a base, leading to the formation of the thiopyran ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow reactions and the use of catalysts to optimize the reaction conditions.
化学反应分析
Types of Reactions
3-Benzyldihydro-2H-thiopyran-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiopyran ring to a dihydrothiopyran or tetrahydrothiopyran.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzyl group or the thiopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism of action of 3-Benzyldihydro-2H-thiopyran-4(3H)-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies and computational modeling.
相似化合物的比较
Similar Compounds
Thiopyran: The parent compound with a sulfur atom in the pyran ring.
Dihydrothiopyran: A reduced form of thiopyran with additional hydrogen atoms.
Benzylthiopyran: Similar to 3-Benzyldihydro-2H-thiopyran-4(3H)-one but with variations in the substitution pattern.
Uniqueness
This compound is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other thiopyran derivatives. Its benzyl group can influence its reactivity and interactions with other molecules.
属性
分子式 |
C12H14OS |
|---|---|
分子量 |
206.31 g/mol |
IUPAC 名称 |
3-benzylthian-4-one |
InChI |
InChI=1S/C12H14OS/c13-12-6-7-14-9-11(12)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
InChI 键 |
YNXSLTFVMBNFCX-UHFFFAOYSA-N |
规范 SMILES |
C1CSCC(C1=O)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


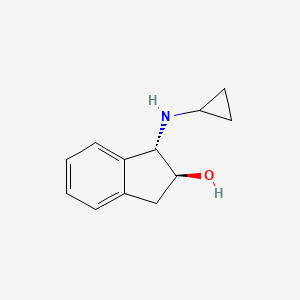
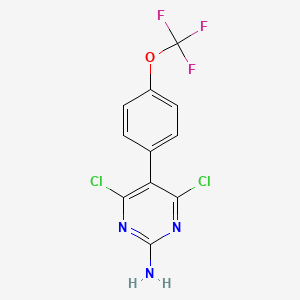
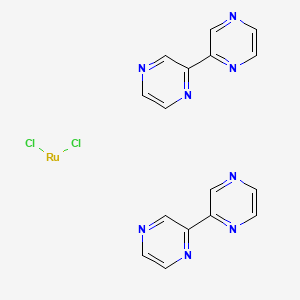
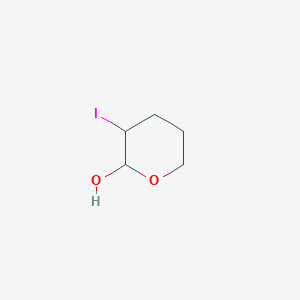
![N-(tert-Butyl)-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13100482.png)
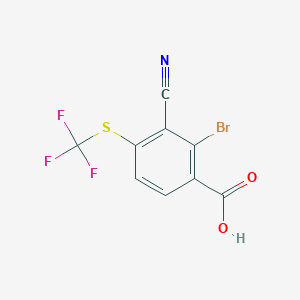
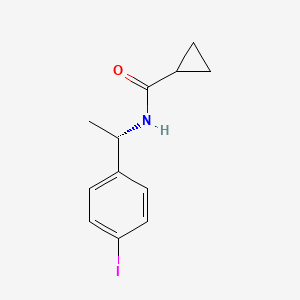
![2-Bromo-7-methyl-1H-imidazo[4,5-d]pyridazin-4(5H)-one](/img/structure/B13100505.png)
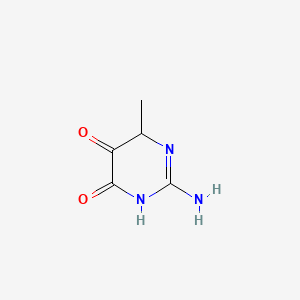
![5-Amino-7-methylaminofurazano[3,4-d]pyrimidine](/img/structure/B13100513.png)
![Ethyl 3-(2-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13100516.png)
![1-(6-Methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-5-yl)ethanone](/img/structure/B13100520.png)
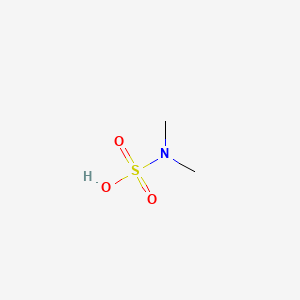
![4-[3-(2,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100530.png)
